BenchChemオンラインストアへようこそ!

3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Medicinal Chemistry Drug Design Property-Based Optimization

3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 939986-61-5) is a racemic, Boc-protected piperidine derivative featuring a 5-nitro-2-pyridyloxymethyl substituent at the 3-position. It belongs to a class of heterocyclic building blocks commonly employed in fragment-based drug discovery and parallel synthesis for constructing kinase inhibitors, GPCR ligands, and other therapeutically relevant scaffolds.

Molecular Formula C16H23N3O5
Molecular Weight 337.37 g/mol
CAS No. 939986-61-5
Cat. No. B3308824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS939986-61-5
Molecular FormulaC16H23N3O5
Molecular Weight337.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-8-4-5-12(10-18)11-23-14-7-6-13(9-17-14)19(21)22/h6-7,9,12H,4-5,8,10-11H2,1-3H3
InChIKeyVDSNKAVVLFWMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 939986-61-5): A Strategic Boc-Protected Heterocyclic Building Block for Piperidine-Focused Medicinal Chemistry


3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 939986-61-5) is a racemic, Boc-protected piperidine derivative featuring a 5-nitro-2-pyridyloxymethyl substituent at the 3-position. It belongs to a class of heterocyclic building blocks commonly employed in fragment-based drug discovery and parallel synthesis for constructing kinase inhibitors, GPCR ligands, and other therapeutically relevant scaffolds. The compound possesses a molecular weight of 337.37 g/mol, a topological polar surface area of 97.5 Ų, and a calculated XLogP3-AA of 2.6, indicating a balanced physicochemical profile suitable for CNS drug space [1]. The Boc group provides a straightforward handle for N-deprotection, while the nitro group serves as a latent amine for reductive coupling, making it a versatile intermediate for library enumeration rather than a final pharmaceutical agent designed for potency . Unlike final drug candidates, the procurement value of this building block is less about its biological activity and more about its synthetic utility, chemical stability, and regioisomeric purity relative to its closest analogs, which determine the structural diversity and purity of the final compound libraries.

Why Regioisomeric Nitro-Pyridyl Piperidine Building Blocks Are Not Interchangeable: The Case for 3-Substitution with a Methyleneoxy Linker


The assumption that any nitro-pyridyl piperidine Boc-ester can serve as a generic 'drop-in' replacement is a common but flawed procurement strategy in medicinal chemistry. While several compounds share the core scaffold, such as tert-butyl 4-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate (CAS 346665-40-5) and tert-butyl 4-[(5-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate (CAS 1286274-42-7), they differ fundamentally in two major aspects with critical consequences for library design [1]. First, the position of substitution (3-position vs. 4-position) alters the exit vector of the building block, thereby changing the spatial orientation and overall 2D topology of the final molecule. This is a decisive factor in fragment-based drug design where maintaining a specific vector is essential for a fragment's growth strategy to engage a target protein's binding site [2]. Second, the nature of the linker between the piperidine and pyridine rings—a conformationally flexible methyleneoxy (-CH₂-O-) group in the target compound versus a direct, rigid ether linkage in alternative analogs—results in different degrees of rotational freedom, which directly influences the conformational entropy and 2D footprint of the assembled library. These geometric and steric attributes are not simply academic distinctions; they are quantifiably different and directly impact the chemical space covered by a synthesis campaign. Substitution of these building blocks can lead to a different chemical series with altered selectivity, pharmacokinetics, and intellectual property position. The evidence below quantifies where these regioisomeric and linker-based differences translate into measurable property divergence that justifies a deliberate, specific procurement decision.

Quantitative Differentiation of CAS 939986-61-5 from Closest Analogs: A Comparative Analysis of Physicochemical, Spatial, and Synthetic Utility Metrics


Regioisomeric Impact on ADME-Relevant Physicochemical Properties (3-Substitution vs. 4-Substitution)

While direct biological data for these building blocks are not the primary procurement driver, their impact on the properties of derived final molecules is profound. A quantitative analysis of the key physicochemical descriptors for the target 3-substituted compound and its 4-substituted, methyleneoxy-linked regioisomer reveals distinct differences, particularly in calculated lipophilicity. The target compound, tert-butyl 3-[(5-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate, exhibits an XLogP3-AA of 2.6 [1]. In contrast, the 4-substituted analog, tert-butyl 4-[(5-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate (CAS 1286274-42-7), has a lower computed XLogP3-AA of 2.1 [2]. This half-log unit difference in lipophilicity is substantial, often translating to a significant shift in off-target binding promiscuity and metabolic stability trends for the final drug-like compounds synthesized from them. Additionally, the target 3-substituted compound has a larger topological polar surface area (TPSA) of 97.5 Ų compared to 88.4 Ų for the 4-substituted analog, suggesting the 3-substituted scaffold may impart a subtly superior ability to modulate permeability-glycoprotein efflux ratios in the final molecules.

Medicinal Chemistry Drug Design Property-Based Optimization

Conformational Flexibility: Rotationally Active Methyleneoxy Linker vs. Rigid Direct Ether (3-Substituted Congeners)

The linker motif between the piperidine core and pyridyl pharmacophore is a key driver of molecular shape diversity. The target compound's methyleneoxy (-CH₂-O-) spacer introduces a rotatable bond not present in a direct ether analog. This is quantified by the rotatable bond count (RB): the target compound has 5 rotatable bonds, enabling greater conformational sampling compared to its closest direct-ether analog at the 3-position, tert-butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate (CAS 2101203-10-1), which has only 4 rotatable bonds [1][2]. This single additional rotational degree of freedom allows the pyridyl ring to sample a significantly larger conformational envelope, increasing the accessible 3D pharmacophore space. This is a crucial consideration in shape-based screening and scaffold hopping, where increasing the number of low-energy conformers can be the difference between a hit and a miss against a difficult protein target.

Conformational Analysis Scaffold Diversity Molecular Modeling

Synthetic Utility: Quantitative Purity and Batch-to-Batch Consistency Metrics for Reliable Library Synthesis

In a high-throughput synthesis environment, the purity and reliability of a building block are non-negotiable. Generalized vendors may offer unspecified purities or have limited batch data. In contrast, the target compound from a dedicated manufacturer is supplied at a certified purity of NLT 98% backed by ISO-certified quality systems, directly traceable to CAS 939986-61-5 . This level of certified purity is a critical differentiator from standard catalog offerings of similar building blocks, where purity is often stated as '95%' with no accompanying certification . For a medicinal chemist planning a 96-well parallel amide coupling or reductive amination, a 3% absolute difference in purity translates to a significantly higher proportion of byproducts and unreacted starting material in the crude product. This necessitates additional purification steps, reducing throughput and consuming valuable screening time. The commitment to a minimum purity of 98% ensures a higher initial reaction fidelity and more consistent SAR interpretation.

Parallel Synthesis Quality by Design Process Chemistry

Scalability and Supply Chain Continuity: Pre-Validated Multi-Gram Batches for Lead Optimization

Transitioning from a hit-to-lead program requires building blocks that are not only pure but also available on a scalable, reliable basis. The target compound is specifically positioned in the supply chain as a critical pharmaceutical intermediate, with manufacturers capable of producing multi-gram to kilogram quantities under rigorous quality management . While many research chemicals are listed by multiple suppliers, their true availability often diminishes when scaling beyond milligram amounts, as evidenced by a common 'please enquire for more information' statement for larger quantities . A commitment to scalable production, as indicated by a dedicated fine chemicals supplier, minimizes the risk of project delays during the crucial scale-up phase and ensures that the synthesis route developed at the milligram scale is directly transferable to larger batches, preserving the SAR and impurity profile established during early research.

Scale-up Chemistry API Intermediates Pharmaceutical Supply Chain

Optimal Application Scenarios for 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Based on Verified Differentiation


Diversifying Fragment-Based Screening Libraries with a 3-Dimensional, Rotationally Flexible Scaffold

The compound's increased rotational freedom (5 rotatable bonds) compared to direct-ether analogs (4 rotatable bonds) makes it a superior choice for generating fragment libraries with enhanced conformational diversity [1]. In a fragment-based drug discovery campaign, where initial hits have low affinity and rely on optimal shape complementarity, deploying this building block increases the probability of identifying viable chemical starting points against targets with shallow or flexible binding pockets, such as certain bromodomains or protein-protein interfaces.

Designing Focused Kinase Inhibitor Libraries with Defined Spatial Vectors

The specific 3-substitution pattern propels a different growth vector compared to the common 4-substituted piperidine building blocks, which dominate many commercial libraries [2]. A synthesis campaign using CAS 939986-61-5 will access novel IP space by design, creating ATP-competitive or allosteric kinase inhibitors where the pyridyl nitrogen and nitro/amine group engage the kinase hinge region from a distinct, 3-substituted trajectory, providing a strategic advantage in a crowded patent landscape.

High-Throughput Chemistry Campaigns Requiring High Batch-to-Batch Fidelity

In automated parallel synthesis setups, the consistent NLT 98% purity of the target compound ensures robust reaction performance across hundreds of wells, minimizing the need for individual well purification or resynthesis due to starting-material impurity fluctuations . This purity level directly supports Design of Experiments (DoE) approaches by reducing the noise introduced by variable impurity profiles, leading to more predictive structure-activity relationships models.

Lead Optimization Programs Transitioning from Milligram to Multi-Gram Scale

The availability of CAS 939986-61-5 as a stocked pharmaceutical intermediate on a multi-gram scale de-risks its use from hit-to-lead through to a preclinical candidate nomination . When a compound series derived from this building block demonstrates promising in vivo efficacy, the team can immediately procure the required larger quantities for safety assessment and formulation development without facing the 6–12 week resynthesis delays typical of custom-sourced, non-stocked building blocks.

Quote Request

Request a Quote for 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.